Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester
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Overview
Description
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester is a brominated derivative of acetic acid. This compound is known for its applications in organic synthesis, particularly in the formation of peptides and other complex organic molecules. It is a colorless to light yellow crystalline solid with significant reactivity due to the presence of bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester typically involves the bromination of acetic acid followed by esterification. One common method is the Hell-Volhard-Zelinsky reaction, where acetic acid is treated with bromine in the presence of phosphorus tribromide to form bromoacetic acid. This intermediate is then reacted with 2-[(bromoacetyl)amino]-2-methylpropyl alcohol under acidic conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The ester group can be reduced to an alcohol, or the compound can be oxidized to form more complex molecules.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while hydrolysis will produce the corresponding acid and alcohol.
Scientific Research Applications
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester involves its reactivity as an alkylating agent. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins. This alkylation can lead to the inhibition of enzyme activity or disruption of cellular processes, making it useful in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Bromoacetic acid: A simpler brominated acetic acid derivative used in similar applications.
Chloroacetic acid: Another halogenated acetic acid with similar reactivity but different halogen atom.
Iodoacetic acid: An iodine-containing analog with distinct reactivity and applications.
Uniqueness
Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester is unique due to its dual bromine atoms, which enhance its reactivity and make it particularly useful in specific synthetic applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
144397-09-1 |
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Molecular Formula |
C8H13Br2NO3 |
Molecular Weight |
331.00 g/mol |
IUPAC Name |
[2-[(2-bromoacetyl)amino]-2-methylpropyl] 2-bromoacetate |
InChI |
InChI=1S/C8H13Br2NO3/c1-8(2,11-6(12)3-9)5-14-7(13)4-10/h3-5H2,1-2H3,(H,11,12) |
InChI Key |
ZJYWJGWONYFCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC(=O)CBr)NC(=O)CBr |
Origin of Product |
United States |
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